

A Comprehensive Spectroscopic Guide to 1Himidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1H-imidazole-2-carbaldehyde

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This technical guide provides an in-depth analysis of the spectroscopic data for **1H-imidazole-2-carbaldehyde**, a pivotal heterocyclic aldehyde in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **1H-imidazole-2-carbaldehyde**. The presence of tautomers and the potential for hydrate formation in certain solvents can lead to complex spectra.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of **1H-imidazole-2-carbaldehyde** typically exhibits signals corresponding to the aldehyde proton, the two imidazole ring protons, and the N-H proton. Chemical shifts can vary depending on the solvent and concentration.



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Notes
Aldehyde (-CHO)	~9.63	Singlet	-	The chemical shift of this proton is highly characteristic.
Imidazole Ring (H4/H5)	~7.15 - 7.45	Doublet, Doublet	~1.2	Two distinct signals are typically observed for the non-equivalent ring protons.[1]
Imidazole Ring (N-H)	Broad signal	-	-	Often a broad signal due to exchange; its position is solvent-dependent.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal.



Carbon Assignment	Chemical Shift (δ) in ppm (DMSO-d ₆)	Notes	
Aldehyde (C=O)	~181.3	The downfield chemical shift is characteristic of an aldehyde carbonyl carbon.[2]	
Imidazole Ring (C2)	~145.6	Carbon atom to which the aldehyde is attached.[2]	
Imidazole Ring (C4)	~122.7	One of the two non-equivalent methine carbons in the imidazole ring.[2]	
Imidazole Ring (C5)	~131.9	The other non-equivalent methine carbon in the imidazole ring.[2]	

1.3. Experimental Protocol: NMR Spectroscopy

- Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **1H-imidazole-2**carbaldehyde.
- Instrumentation: A 300 MHz or higher NMR spectrometer.[1]
- Procedure:
 - Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
 - ¹H NMR Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-dimensional ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
 - ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to obtain adequate signal intensity.[1]
 - Data Processing: The acquired free induction decays (FIDs) are processed using a Fourier transform, followed by phase and baseline correction.



 Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in **1H-imidazole-2-carbaldehyde**.

2.1. IR Spectral Data

Vibrational Mode	Frequency (cm ⁻¹)	Intensity	
N-H Stretch (imidazole)	~3100	Medium-Broad	
C-H Stretch (aromatic)	~3000-3100	Medium	
C=O Stretch (aldehyde)	~1685	Strong	
C=N Stretch (imidazole ring)	~1580	Medium-Strong	
C=C Stretch (imidazole ring)	~1400-1475	Medium-Strong	

2.2. Experimental Protocol: IR Spectroscopy

- Objective: To obtain the infrared spectrum of 1H-imidazole-2-carbaldehyde to identify its functional groups.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure (Attenuated Total Reflectance ATR):
 - Background Spectrum: A background spectrum of the empty ATR crystal is recorded to correct for atmospheric CO₂ and H₂O.[3]
 - Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.[3]



- Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[3]
- Data Processing: The final IR spectrum is generated by automatic subtraction of the background spectrum from the sample spectrum.[3]
- Procedure (KBr Pellet):
 - Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]
 - Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is used for correction.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **1H-imidazole-2-carbaldehyde**. The compound has a molecular formula of C₄H₄N₂O and a molecular weight of approximately 96.09 g/mol .[4]

3.1. Mass Spectrometry Data

m/z Value	Relative Intensity	Proposed Fragment Ion	Notes
96	High	[M] ⁺	Molecular ion peak.[5]
95	Moderate	[M-H]+	Loss of a hydrogen atom.[1]
68	High	[M-CO] ⁺	Loss of carbon monoxide, a characteristic fragmentation of aldehydes.[1]

3.2. Experimental Protocol: Mass Spectrometry

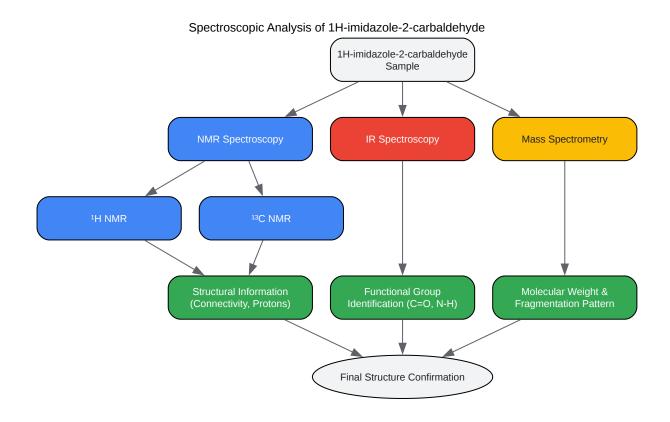


- Objective: To determine the molecular weight and fragmentation pattern of 1H-imidazole-2carbaldehyde.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[1]
- Procedure:
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) interface.
 - Ionization: Electron ionization is performed at a standard energy of 70 eV.[1]
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
 - Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1H-imidazole-2-carbaldehyde**.





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Caption: Workflow for the spectroscopic characterization of 1H-imidazole-2-carbaldehyde.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1H-imidazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121022#spectroscopic-data-of-1h-imidazole-2-carbaldehyde-nmr-ir-mass]

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